molecular formula C17H15N3O4 B11054888 1-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole

1-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole

Cat. No.: B11054888
M. Wt: 325.32 g/mol
InChI Key: FXJWTEDHYUZWTB-UHFFFAOYSA-N
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Description

1-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with methoxy groups and a benzodioxole moiety, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole typically involves a multi-step process:

    Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor, often involving the use of methanol and a catalyst under reflux conditions.

    Azide-Alkyne Cycloaddition: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC) and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its triazole core, which is known to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole is not fully understood but is believed to involve:

    Molecular Targets: The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound, known for its broad range of biological activities.

    Fluconazole: A well-known antifungal agent with a triazole core.

    Itraconazole: Another antifungal with a similar structure but different substituents.

Uniqueness: 1-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other triazoles. The presence of methoxy groups and the benzodioxole moiety can influence its reactivity and interactions with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)triazole

InChI

InChI=1S/C17H15N3O4/c1-21-13-5-3-11(4-6-13)14-9-18-19-20(14)12-7-15(22-2)17-16(8-12)23-10-24-17/h3-9H,10H2,1-2H3

InChI Key

FXJWTEDHYUZWTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NN2C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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